molecular formula C10H10FNO4S B2901531 4-Cyclopropaneamidophenyl sulfurofluoridate CAS No. 2411221-40-2

4-Cyclopropaneamidophenyl sulfurofluoridate

Cat. No.: B2901531
CAS No.: 2411221-40-2
M. Wt: 259.25
InChI Key: HWEMUGGZRWNWTN-UHFFFAOYSA-N
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Description

4-Cyclopropaneamidophenyl sulfurofluoridate is an organic compound that features a cyclopropane ring, a carbonyl group, and a fluorosulfonyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropaneamidophenyl sulfurofluoridate typically involves multiple steps:

    Formation of Cyclopropanecarbonyl Chloride: This can be achieved by reacting cyclopropanecarboxylic acid with thionyl chloride.

    Amination: The cyclopropanecarbonyl chloride is then reacted with aniline to form 1-(Cyclopropanecarbonylamino)benzene.

    Sulfonylation: The final step involves the introduction of the fluorosulfonyloxy group. This can be done by reacting 1-(Cyclopropanecarbonylamino)benzene with fluorosulfonic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropaneamidophenyl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Cyclopropaneamidophenyl sulfurofluoridate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropaneamidophenyl sulfurofluoridate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(Cyclopropanecarbonylamino)-4-chlorobenzene
  • 1-(Cyclopropanecarbonylamino)-4-methoxybenzene
  • 1-(Cyclopropanecarbonylamino)-4-nitrobenzene

Comparison: 4-Cyclopropaneamidophenyl sulfurofluoridate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(cyclopropanecarbonylamino)-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-5-3-8(4-6-9)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEMUGGZRWNWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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